molecular formula C9H7IO2 B6204119 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde CAS No. 281678-74-8

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

Cat. No.: B6204119
CAS No.: 281678-74-8
M. Wt: 274.05 g/mol
InChI Key: POEBFLRQPCGCSA-UHFFFAOYSA-N
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Description

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound with the molecular formula C9H7IO2. It is a derivative of benzofuran, characterized by the presence of an iodine atom at the 5th position and an aldehyde group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde typically involves the iodination of 2,3-dihydro-1-benzofuran followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the aldehyde group at the 7th position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key steps would include iodination and formylation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom and the aldehyde group may play crucial roles in its reactivity and biological activity. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    5-iodo-2,3-dihydro-1-benzofuran: Similar structure but lacks the aldehyde group.

    2,3-dihydro-1-benzofuran-7-carbaldehyde: Similar structure but lacks the iodine atom.

    5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde: Similar structure with bromine instead of iodine.

Uniqueness

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde is unique due to the presence of both the iodine atom and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

281678-74-8

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C9H7IO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2

InChI Key

POEBFLRQPCGCSA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)I

Purity

95

Origin of Product

United States

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